Sulfamethoxydiazin-Natrium

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Sulfamethoxydiazine sodium is a long-acting sulfonamide antibacterial compound. It is primarily used as a leprostatic agent and in the treatment of urinary tract infections. Additionally, it is employed in veterinary medicine to treat and prevent diseases in animals .

Wissenschaftliche Forschungsanwendungen

Sulfamethoxydiazine sodium has a wide range of scientific research applications:

Chemistry: It is used in the synthesis of various chemical compounds.

Biology: It is used to study bacterial growth and inhibition.

Medicine: It is used to treat bacterial infections, particularly urinary tract infections and leprosy.

Industry: It is used in veterinary medicine to treat and prevent diseases in animals .

Wirkmechanismus

Target of Action

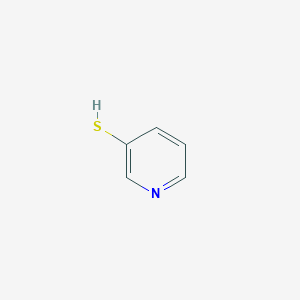

Sulfamethoxydiazine sodium, also known as sulfameter, is a long-acting sulfonamide antibacterial . The primary target of sulfamethoxydiazine sodium is the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth .

Mode of Action

Sulfamethoxydiazine sodium acts as a competitive inhibitor of dihydropteroate synthetase . By binding to this enzyme, it prevents the proper processing of para-aminobenzoic acid (PABA), a precursor required for folic acid synthesis . This inhibition disrupts the synthesis of folic acid, thereby inhibiting bacterial growth .

Biochemical Pathways

The action of sulfamethoxydiazine sodium affects the folic acid synthesis pathway in bacteria . By inhibiting dihydropteroate synthetase, it prevents the conversion of PABA to dihydropteroate, a key step in the production of folic acid . As folic acid is essential for the synthesis of nucleic acids in bacteria, its deficiency leads to impaired DNA synthesis and ultimately, bacterial death .

Pharmacokinetics

It is known to be a long-acting sulfonamide antibacterial . More research is needed to outline the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability.

Result of Action

The result of sulfamethoxydiazine sodium’s action is the inhibition of bacterial growth . By disrupting folic acid synthesis, it impairs the ability of bacteria to replicate their DNA, leading to a halt in bacterial proliferation .

Action Environment

Sulfamethoxydiazine sodium is used in various environments, including human and veterinary medicine . It is used as a leprostatic agent and in the treatment of urinary tract infections . Due to its relatively long persistence, sulfamethoxydiazine residue can be detected in meat, dairy, and eggs, and is considered hazardous to human health . The United States and Japan both prohibit sulfamethoxydiazine residue in food . Therefore, the environment in which sulfamethoxydiazine sodium is used can significantly influence its action, efficacy, and stability.

Biochemische Analyse

Biochemical Properties

Sulfamethoxydiazine sodium is known to interact with various enzymes and proteins. It works by inhibiting the synthesis of folic acid, a crucial component for bacterial growth, from para-aminobenzoic acid . This interaction disrupts the biochemical reactions necessary for the bacteria’s survival .

Cellular Effects

The effects of Sulfamethoxydiazine sodium on cells are primarily related to its antibacterial properties. By inhibiting the synthesis of folic acid, it disrupts the normal functioning of bacterial cells, leading to their death

Molecular Mechanism

The molecular mechanism of Sulfamethoxydiazine sodium involves the inhibition of dihydropteroate synthase, an enzyme involved in the synthesis of folic acid . This inhibition prevents the formation of folic acid, disrupting DNA synthesis and cell division within the bacteria .

Metabolic Pathways

Sulfamethoxydiazine sodium is involved in the metabolic pathway related to the synthesis of folic acid . It interacts with the enzyme dihydropteroate synthase, disrupting the production of folic acid .

Vorbereitungsmethoden

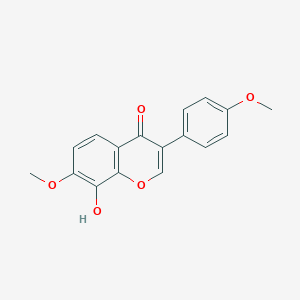

Synthetic Routes and Reaction Conditions: The preparation of sulfamethoxydiazine sodium involves several steps:

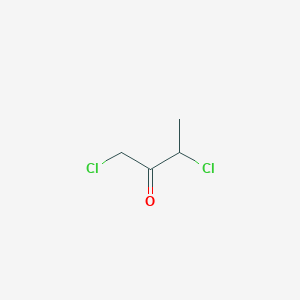

Condensation: The initial step involves the condensation of acetaldehyde with appropriate reagents.

Chlorination: The intermediate product is then chlorinated.

Etherification: This step involves the etherification of the chlorinated product.

Cyclization: Finally, the product undergoes cyclization to form sulfamethoxydiazine.

Industrial Production Methods: In industrial settings, the production of sulfamethoxydiazine sodium often involves the use of carboxymethylcellulose sodium, propylene glycol, sodium hydroxide, and other reagents. The process includes swelling, stirring, pH adjustment, and milling to achieve the desired product .

Analyse Chemischer Reaktionen

Types of Reactions: Sulfamethoxydiazine sodium undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may yield amine derivatives .

Vergleich Mit ähnlichen Verbindungen

Sulfadimethoxine: Another long-acting sulfonamide antibacterial used to treat various infections.

Sulfadiazine: Used to treat bacterial infections and as a leprostatic agent.

Sulfaquinoxaline: Used in veterinary medicine to treat coccidiosis.

Uniqueness: Sulfamethoxydiazine sodium is unique due to its long-acting nature and its effectiveness in treating both human and veterinary infections. Its ability to inhibit bacterial growth by targeting dihydropteroate synthetase makes it a valuable compound in the field of antibacterial agents .

Eigenschaften

CAS-Nummer |

18179-67-4 |

|---|---|

Molekularformel |

C11H11N4NaO3S |

Molekulargewicht |

302.29 g/mol |

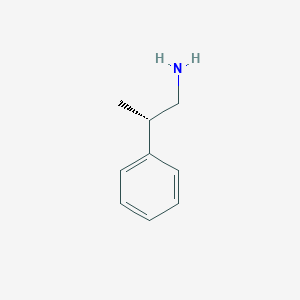

IUPAC-Name |

sodium;(4-aminophenyl)sulfonyl-(5-methoxypyrimidin-2-yl)azanide |

InChI |

InChI=1S/C11H11N4O3S.Na/c1-18-9-6-13-11(14-7-9)15-19(16,17)10-4-2-8(12)3-5-10;/h2-7H,12H2,1H3;/q-1;+1 |

InChI-Schlüssel |

LBCSHRNIIWKVRX-UHFFFAOYSA-N |

SMILES |

COC1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)[NH-].[Na+] |

Kanonische SMILES |

COC1=CN=C(N=C1)[N-]S(=O)(=O)C2=CC=C(C=C2)N.[Na+] |

| 18179-67-4 | |

Synonyme |

Sulfameter sodium salt |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

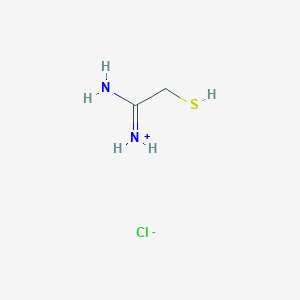

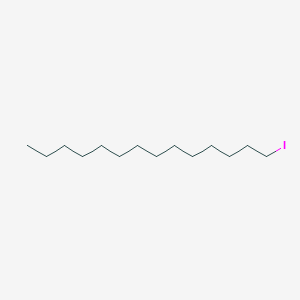

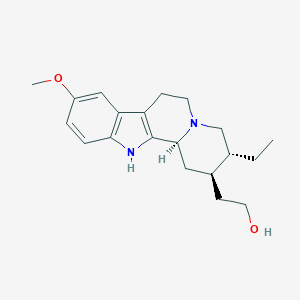

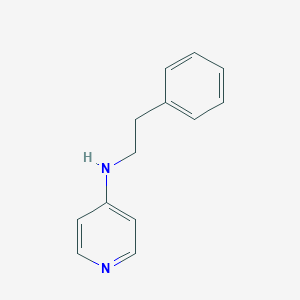

Feasible Synthetic Routes

Q1: What is the mechanism of action of Sulfamethoxydiazine sodium in treating mixed infections in livestock and poultry?

A: The provided abstract [] focuses on the composition and preparation of a medicinal mixture containing Sulfamethoxydiazine sodium, enrofloxacin, and a non-steroidal anti-inflammatory drug. While it mentions the mixture's effectiveness against mixed infections and its ability to alleviate fever, it doesn't delve into the specific mechanism of action of Sulfamethoxydiazine sodium.

Q2: The research mentions a "high-efficiency medicament for treating mixed infections". What makes the combination of Sulfamethoxydiazine sodium, enrofloxacin, and a non-steroidal analgesic-antipyretic advantageous compared to using a single medication?

A: The research [] highlights that the combination of these three components in the medication offers several advantages over single-drug treatments:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[1-Hydroxy-2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]pyrocatechol dihydrochloride](/img/structure/B96729.png)

![n,n-bis[2-(octylamino)ethyl]glycine](/img/structure/B96743.png)